Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
Scientific Research Applications
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block in organic synthesis.
Biology: Studied for its role in protein engineering and enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Safety and Hazards
“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid, also known as (S)-3-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-CHLOROPHENYL)PROPANOIC ACID, is primarily used as a research chemical for organic synthesis
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
It’s known that the compound is used in organic synthesis , suggesting that it may be involved in the creation of new compounds or modification of existing ones.
Result of Action
As a research chemical used in organic synthesis , its primary effect would likely be the creation or modification of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid typically involves the protection of the amino group of (S)-3-Amino-3-(4-chlorophenyl)propionic acid with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: (S)-3-Amino-3-(4-chlorophenyl)propionic acid.
Coupling: Peptides containing this compound as a residue.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-3-Amino-3-(4-bromophenyl)propionic acid: Similar structure with a bromine atom instead of chlorine.
Boc-(S)-3-Amino-3-(4-fluorophenyl)propionic acid: Similar structure with a fluorine atom instead of chlorine.
Boc-(S)-3-Amino-3-(4-methylphenyl)propionic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is unique due to the presence of the chlorine atom, which can participate in specific substitution reactions. This makes it a valuable intermediate in the synthesis of various compounds with potential biological and pharmaceutical applications.
Properties
IUPAC Name |
(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXVKCUGZBGIBW-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426613 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-90-9 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.